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An advanced approach for the sensitive and precise identification and quantification of

cytokinins, a class of phytohormones, is through the use of high-resolution mass spectrometry

(HRMS). These signaling molecules are found in trace amounts in various biological matrices,

making their detection challenging.[1] This application note provides a detailed protocol for the

analysis of cytokinins using Ultra-High-Performance Liquid Chromatography coupled to High-

Resolution Mass Spectrometry (UHPLC-HRMS).

Experimental Workflow
The overall workflow for cytokinin analysis involves several key stages, from sample

preparation to data acquisition and analysis. The following diagram illustrates the typical

experimental procedure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15142293?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/31660717/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Cytokinin Analysis

Sample Preparation

Purification

Analysis

Sample Collection & Freezing

Homogenization

Extraction

Solid-Phase Extraction (SPE)

Elution

Solvent Evaporation & Reconstitution

UHPLC Separation

HRMS Detection

Data Analysis

Click to download full resolution via product page

Caption: A generalized workflow for the analysis of cytokinins using UHPLC-HRMS.
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Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from previously published methods and is suitable for plant tissues.[2]

Sample Collection and Storage: Immediately freeze collected plant material (1-5 mg fresh

weight) in liquid nitrogen to quench metabolic activity.[3] Store samples at -80°C until

extraction.

Homogenization: Grind the frozen plant tissue into a fine powder in liquid nitrogen using a

pre-chilled mortar and pestle or a mixer mill.

Extraction:

To the frozen powder, add a pre-chilled extraction solvent. A modified Bieleski's solvent

(methanol:water:formic acid at a ratio of 15:4:1) is highly effective.[4]

Add a mixture of deuterated cytokinin internal standards to the extraction solvent to allow

for absolute quantification.

Incubate the mixture at -20°C for at least 12 hours.

Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 30 minutes.

Collect the supernatant for the subsequent purification step.

Solid-Phase Extraction (SPE) Purification
Purification is crucial to remove interfering compounds from the complex plant matrix.[5] The

use of a mixed-mode cation exchange cartridge (e.g., Oasis MCX) is recommended for

cytokinin purification.[4]

Column Conditioning: Condition the Oasis MCX SPE column with methanol followed by 1%

acetic acid.

Sample Loading: Dilute the supernatant from the extraction step with 1 M formic acid and

load it onto the conditioned SPE column.[4]
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Washing:

Wash the column with 1% acetic acid to remove acidic and neutral interfering compounds.

Wash the column with methanol to remove any remaining non-polar interferences.

Elution: Elute the cytokinins from the column using a solution of 0.35 M ammonium

hydroxide in 60-70% methanol.[6]

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or

using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 50 µL)

of 5% acetonitrile or another suitable solvent for LC-MS analysis.

UHPLC-HRMS Analysis
Liquid Chromatography (LC) Conditions:

UHPLC System: A high-pressure gradient UHPLC system, such as the Thermo Fisher

Scientific Vanquish Horizon, is suitable.

Column: A reversed-phase C18 column is commonly used for cytokinin separation (e.g.,

AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

Mobile Phase:

Solvent A: 0.1% formic acid in water.

Solvent B: 0.1% formic acid in methanol.

Gradient: A typical gradient starts with a low percentage of solvent B, which is gradually

increased to elute the cytokinins. For example: 0-4 min, 1-45% B; 4-7 min, 45-70% B; 7-8

min, 70-99% B; followed by a re-equilibration step.

Flow Rate: A flow rate of 0.3 mL/min is appropriate for a 2.1 mm ID column.

Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry (HRMS) Conditions:
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Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Q Exactive

HF hybrid quadrupole-Orbitrap, is recommended.

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode is typically

used for cytokinin analysis.

Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in

Parallel Reaction Monitoring (PRM) mode for targeted quantification.[1][7] PRM offers

improved specificity and sensitivity compared to traditional methods.[1][7]

Resolution: A resolving power of 70,000 or higher is desirable for accurate mass

measurements.

Data Analysis: Process the raw data using software such as Thermo Xcalibur to identify

and quantify the cytokinins based on their accurate mass, retention time, and

fragmentation patterns, normalizing to the internal standards.

Quantitative Data
The following table summarizes the precursor m/z values for several common cytokinins, which

are essential for their identification in HRMS analysis. Limits of detection for modern methods

are typically in the low femtomole range.[1][8]

Cytokinin Abbreviation Precursor Ion [M+H]⁺ (m/z)

trans-Zeatin tZ 220.1138

trans-Zeatin riboside tZR 352.1561

cis-Zeatin cZ 220.1138

cis-Zeatin riboside cZR 352.1561

N6-(Δ2-Isopentenyl)adenine iP 204.1190

N6-(Δ2-Isopentenyl)adenosine iPR 336.1612

6-Benzylaminopurine BAP 226.1138
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Cytokinin Signaling Pathway
Cytokinins regulate various aspects of plant growth and development through a complex

signaling pathway. The simplified diagram below illustrates the core components of this

pathway.
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Caption: A diagram of the cytokinin signaling pathway from receptor binding to gene regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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